methyl (2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate

Catalog No.
S14006753
CAS No.
M.F
C10H9F3O3
M. Wt
234.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl (2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl...

Product Name

methyl (2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate

IUPAC Name

methyl (2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate

Molecular Formula

C10H9F3O3

Molecular Weight

234.17 g/mol

InChI

InChI=1S/C10H9F3O3/c1-16-9(15)8(14)6-2-4-7(5-3-6)10(11,12)13/h2-5,8,14H,1H3/t8-/m1/s1

InChI Key

ANLYXIOQZYHUAE-MRVPVSSYSA-N

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)C(F)(F)F)O

Isomeric SMILES

COC(=O)[C@@H](C1=CC=C(C=C1)C(F)(F)F)O

Methyl (2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate is an organic compound with the molecular formula C₁₀H₉F₃O₃ and a molecular weight of 234.17 g/mol. It is characterized by a hydroxy group and an ester functional group, making it a member of the class of compounds known as esters. The compound features a trifluoromethyl group attached to a phenyl ring, which significantly influences its chemical properties and biological activities. The systematic IUPAC name confirms its structure, and it can be represented by various identifiers, including its InChI and SMILES notations, which are useful in computational chemistry and database searches .

Typical of esters and alcohols:

  • Esterification: The reaction of this compound with carboxylic acids can lead to the formation of new esters.
  • Hydrolysis: In the presence of water and an acid or base catalyst, it can undergo hydrolysis to yield the corresponding alcohol and carboxylic acid.
  • Transesterification: This compound can react with different alcohols to form new esters, which is useful in synthetic organic chemistry.
  • Reduction: The hydroxy group can be oxidized or reduced under specific conditions, altering the functional groups present in the molecule.

These reactions highlight its versatility as a reagent in organic synthesis.

The synthesis of methyl (2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate can be achieved through several methods:

  • Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-trifluoromethylphenol and methyl acetate.
  • Reagents: Common reagents include acids or bases for catalysis, along with solvents like methanol or ethanol.
  • Procedure: A typical synthetic route may involve:
    • Reacting 4-trifluoromethylphenol with methyl acetate in the presence of an acid catalyst to form the ester.
    • Subsequent hydroxylation at the alpha position using appropriate hydroxylating agents.

This method allows for a relatively straightforward synthesis pathway while maintaining high yields.

Methyl (2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate finds applications across various fields:

  • Pharmaceuticals: Due to its potential biological activity, it may serve as a lead compound for drug development targeting inflammation or pain relief.
  • Agriculture: Compounds with trifluoromethyl groups are often explored for use in agrochemicals due to their efficacy against pests and diseases.
  • Material Science: Its unique properties may also lend themselves to applications in polymer chemistry or as additives in coatings.

Interaction studies involving methyl (2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate are essential for understanding its pharmacokinetics and dynamics. Research typically focuses on:

  • Protein Binding: Investigating how this compound interacts with plasma proteins can provide insights into its bioavailability.
  • Metabolic Pathways: Understanding how it is metabolized within biological systems helps predict its efficacy and safety profile.
  • Synergistic Effects: Examining potential synergistic effects with other compounds could yield valuable information for combination therapies.

These studies are crucial for advancing this compound's development in therapeutic applications.

Methyl (2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameCAS NumberSimilarity IndexUnique Features
Methyl 2-hydroxy-2-phenylacetate4358-87-61.00Lacks trifluoromethyl group
(R)-Methyl 2-hydroxy-3-phenylpropanoate27000-00-60.87Different alkyl chain
(S)-Methyl 2-hydroxy-2-phenylacetate21210-43-51.00Enantiomeric variation
(R)-Benzyl 2-hydroxy-2-phenylacetate97415-09-30.94Contains benzyl instead of methyl
Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate19833-96-60.88Cyclopentyl substitution

The presence of the trifluoromethyl group distinguishes methyl (2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate from other similar compounds, potentially enhancing its biological activity and stability compared to those without this feature.

XLogP3

2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

234.05037863 g/mol

Monoisotopic Mass

234.05037863 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-10

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